molecular formula C18H17ClN2O B2369343 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide CAS No. 1252839-14-7

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide

Cat. No.: B2369343
CAS No.: 1252839-14-7
M. Wt: 312.8
InChI Key: IXNQSSOCAPFKBV-UHFFFAOYSA-N
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Description

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide (CAS 1252839-14-7) is a synthetic small molecule with a molecular formula of C18H17ClN2O and a molecular weight of 312.79 g/mol . This chemical features an indole core structure, a class of compounds that are subjects of significant interest in medicinal chemistry for the development of novel bioactive agents . While the specific biological profile of this compound is an area of ongoing research, studies on closely related indole-2-carboxamide analogues have demonstrated promising pharmacological activities. Scientific literature indicates that such compounds can exhibit potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) . The mechanism of action for these active analogues often involves multi-targeted kinase inhibition, such as suppressing key enzymes like EGFR and CDK2, which are crucial for cell cycle progression and proliferation . Furthermore, research suggests that active indole-2-carboxamide derivatives can potently induce apoptosis, or programmed cell death, a desired mechanism for anticancer therapeutics. This is evidenced by their ability to modulate key apoptotic markers, including the activation of Caspases 3, 8, and 9, increased levels of Cytochrome C, Bax, and p53, and a decrease in anti-apoptotic Bcl-2 protein . The structure of this compound, with its chloro-substituted indole ring and phenylpropyl side chain, provides a core scaffold for further structure-activity relationship (SAR) studies in drug discovery research . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c19-15-8-9-16-14(11-15)12-17(21-16)18(22)20-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,21H,4,7,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNQSSOCAPFKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide typically involves a multi-step process. One common method starts with the halogenation of an indole derivative to introduce the chlorine atom at the 5-position. This is followed by the acylation of the indole ring to form the carboxamide group. The final step involves the alkylation of the nitrogen atom with 3-phenylpropyl bromide under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, it may inhibit enzymes like carbonic anhydrase, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural variations among indole-2-carboxamides include:

  • Substituents on the indole ring : Chloro, fluoro, or methyl groups at positions 3, 5, or 4.
  • Side-chain modifications : Variations in the alkyl/aryl group attached to the carboxamide nitrogen.
Compound Name Indole Substituents Side Chain Molecular Formula Key References
5-Chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide 5-Cl 3-Phenylpropyl C₁₈H₁₇ClN₂O
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) 5-Cl, 3-pentyl 4-(Dimethylamino)phenethyl C₂₄H₃₀ClN₃O
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) 5-F 4-Benzoylphenyl C₂₂H₁₅FN₂O₂
5-Chloro-N-(2-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide (6.4) 5-Cl 2-(Hydroxymethyl)phenyl C₁₆H₁₃ClN₂O₂
CP-316,819 ([R-R,S]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) 5-Cl Complex hydroxy/methoxy chain C₂₂H₂₄ClN₃O₄

Physicochemical Properties

  • Melting Points: this compound: Not explicitly reported, but analogs with similar structures (e.g., 11j) melt at 183–185°C . N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: 249–250°C . 5-Chloro-N-(2-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide: 219–222°C .
  • Lipophilicity : The 3-phenylpropyl side chain increases lipophilicity compared to phenethyl derivatives (e.g., 11j), enhancing membrane permeability .

Key Research Findings

Substituent Effects :

  • The 5-chloro group enhances binding affinity to CB1 by ~3-fold compared to 5-fluoro analogs .
  • A 3-pentyl chain optimizes hydrophobic interactions with CB1, while shorter chains (e.g., ethyl) reduce potency .

Side-Chain Flexibility :

  • Rigid side chains (e.g., phenethyl) improve specificity, whereas flexible chains (e.g., 3-phenylpropyl) may increase off-target effects .

Pharmacokinetics :

  • Hydroxymethylphenyl derivatives (e.g., 6.4) exhibit improved aqueous solubility but reduced blood-brain barrier penetration compared to lipophilic analogs .

Biological Activity

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-chloroindole with 3-phenylpropylamine in the presence of appropriate coupling reagents. The resultant compound features an indole core, which is crucial for its biological activity, particularly in cancer treatment and neuroprotection.

1. Antiproliferative Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related compounds showed GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, indicating potent inhibitory activity against cancer cell proliferation .

Compound GI50 (nM) Cell Line
This compound--
Other derivatives29 - 78Various

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In a model of hypoxia/reoxygenation (H/R) injury in brain astrocytes, it significantly improved cell viability and reduced lactate production, indicating a protective effect against metabolic acidosis . The study highlighted that at concentrations as low as 1 μM, the compound's efficacy was comparable to established neuroprotective agents.

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of Apoptosis : The compound significantly downregulates apoptosis-related proteins such as Cleaved Caspase 3 and Bax, suggesting its potential in preventing cell death in neuronal models .
  • Regulation of Metabolism : It enhances mitochondrial aerobic energy metabolism while decreasing anaerobic glycolysis, thus improving cellular energy balance during stress conditions .

Case Studies and Research Findings

Recent studies have provided valuable insights into the compound's biological activities:

  • A study on the protective effects against H/R injury demonstrated that treatment with the compound resulted in a lower LDH leakage rate and reduced reactive oxygen species (ROS) levels compared to control groups .
  • Another investigation focused on the antiproliferative effects of related indole derivatives emphasized their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling of 5-chloro-1H-indole-2-carboxylic acid with 3-phenylpropylamine using carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane . Key parameters include:

  • Temperature : Maintain 0–25°C to minimize side reactions.
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or trituration with acetone/ether .
  • Yield Optimization : Excess amine (1.2–1.5 eq.) and monitoring via TLC or LC-MS improve reproducibility.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the indole NH (~δ 9–12 ppm), chloro-substituted aromatic protons (δ 7.2–7.5 ppm), and propyl linker protons (δ 2.6–3.8 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm deviation from theoretical mass .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, Cl percentages .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

  • Methodological Answer :

  • Target-Based Assays : Use radioligand binding assays (e.g., CB1 receptor modulation ) or enzyme inhibition studies (e.g., glycogen phosphorylase a ).
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and functional responses (cAMP/G-protein coupling for CB1 ).
  • Dosage : Start with 1–10 µM concentrations, adjusting based on solubility (DMSO stock solutions <1% v/v) .

Advanced Research Questions

Q. How does structural modification at the C3 position of the indole ring influence cannabinoid receptor 1 (CB1) allosteric modulation?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Alkyl chain length at C3 significantly impacts binding cooperativity (α) and affinity (KB). For example:
C3 SubstituentKB (nM)α (Cooperativity)Source
Ethyl36918.5
Pentyl89.124.5
  • Design Strategy : Introduce longer alkyl chains (e.g., pentyl) to enhance hydrophobic interactions with CB1’s allosteric pocket .

Q. What experimental approaches resolve discrepancies in biological activity data across assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate CB1 modulation using both binding (e.g., [3H]CP55940 displacement) and functional assays (β-arrestin recruitment vs. G-protein coupling) .
  • Control Experiments : Include reference compounds (e.g., ORG27569) to normalize inter-assay variability .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers and ensure n ≥ 3 replicates .

Q. How can computational modeling predict the compound’s allosteric binding mode with CB1?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to dock the compound into CB1’s transmembrane domain (PDB: 5TGZ). Prioritize poses with hydrogen bonds to Thr210 and hydrophobic contacts with Leu387 .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of key interactions .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based vehicles .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., Cl at C5) to reduce CYP450-mediated oxidation .
  • Bioavailability Testing : Conduct pharmacokinetic profiling in rodents (IV/PO administration) with LC-MS/MS quantification .

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